3-(4-n-Propylphenyl)-1-propene

Description

BenchChem offers high-quality 3-(4-n-Propylphenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-n-Propylphenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

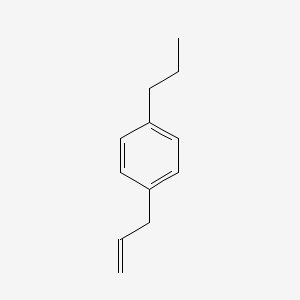

Structure

3D Structure

Propriétés

IUPAC Name |

1-prop-2-enyl-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3,7-10H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLDHVPMBZNLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641217 | |

| Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62826-25-9 | |

| Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and characterization of 3-(4-n-Propylphenyl)-1-propene

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-n-Propylphenyl)-1-propene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-n-Propylphenyl)-1-propene (also known as 1-allyl-4-propyl-benzene), a substituted aromatic hydrocarbon. The document details two robust synthetic pathways, the Grignard reaction and the Wittig reaction, offering insights into the rationale behind procedural steps. Furthermore, it establishes a full characterization protocol using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a reliable methodology for preparing and verifying this compound.

Introduction and Strategic Importance

3-(4-n-Propylphenyl)-1-propene, with the molecular formula C₁₂H₁₆, is a member of the allylbenzene family.[1] Its structure is analogous to naturally occurring compounds like estragole (p-allylanisole) and anethole, which are known for their biological activities.[2][3] The presence of both an n-propyl group and a terminal alkene (allyl group) on a benzene ring makes it a versatile intermediate for further chemical elaboration. The n-propyl substituent modulates the lipophilicity of the molecule, while the reactive allyl group provides a handle for various transformations, including polymerization, oxidation, and addition reactions. Its potential application spans from being a key building block in the synthesis of more complex organic molecules to its use in the development of novel polymers and fine chemicals.

This guide presents a detailed, field-tested approach to its synthesis and provides the analytical framework necessary to confirm its structural integrity and purity with a high degree of confidence.

Synthetic Strategy and Rationale

The creation of the target molecule hinges on the formation of a carbon-carbon bond between the aromatic ring and the allyl substituent. Two classical and highly reliable methods in organic synthesis are particularly well-suited for this transformation: the Grignard reaction and the Wittig reaction.

-

Grignard Reaction: This approach utilizes an organomagnesium halide (Grignard reagent) as a potent nucleophile.[4][5] For this synthesis, we can form a Grignard reagent from 1-bromo-4-n-propylbenzene and subsequently react it with an allyl halide. This is a direct and efficient coupling method that is robust and scalable. The primary challenge lies in the strict requirement for anhydrous (dry) conditions to prevent quenching the highly reactive Grignard reagent.

-

Wittig Reaction: The Wittig reaction is unparalleled for its ability to convert aldehydes or ketones into alkenes with absolute control over the double bond's location.[6][7][8] In this context, the most logical strategy involves the reaction of 4-n-propylbenzaldehyde with a phosphorus ylide derived from an allyl halide. This method offers an excellent alternative, particularly when precise placement of the double bond is critical.

This guide will first detail the Grignard approach due to its procedural simplicity and high potential yield.

Primary Synthetic Route: Grignard Reaction

The chosen pathway involves a two-step process: (A) formation of the 4-n-propylphenylmagnesium bromide Grignard reagent, and (B) its subsequent nucleophilic substitution reaction with allyl bromide.

Caption: Experimental workflow for the Grignard synthesis.

Materials and Equipment:

-

Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Magnesium turnings

-

1-Bromo-4-n-propylbenzene

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane (as eluent)

Part A: Synthesis of 4-n-Propylphenylmagnesium Bromide

-

Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen gas.

-

Initiation: Place magnesium turnings (1.2 eq.) in the reaction flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface.

-

Grignard Formation: In the dropping funnel, prepare a solution of 1-bromo-4-n-propylbenzene (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by a slight warming and bubbling. If it does not start, gently warm the flask.

-

Addition: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours until most of the magnesium has been consumed. The resulting grey-brown solution is the Grignard reagent.

Part B: Coupling, Work-up, and Purification

-

Coupling Reaction: Cool the Grignard solution to 0°C using an ice bath. Add allyl bromide (1.1 eq.) dropwise via the dropping funnel. An exothermic reaction will occur; maintain the temperature below 10°C.

-

Reaction Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture over a stirred solution of saturated aqueous NH₄Cl. This step hydrolyzes any remaining Grignard reagent and protonates the magnesium alkoxide salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (saturated NaCl solution), then dry it over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel, eluting with pure hexane to yield 3-(4-n-Propylphenyl)-1-propene as a colorless oil.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of allyl bromide, which bears a good leaving group (Br⁻).

Caption: Mechanism of Grignard coupling with allyl bromide.

Comprehensive Characterization

Once synthesized, the identity and purity of the product must be unequivocally confirmed. The following analytical data are expected for 3-(4-n-Propylphenyl)-1-propene.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ | [1] |

| Molecular Weight | 160.26 g/mol | [1][9] |

| Appearance | Colorless liquid | N/A |

| CAS Number | 62826-25-9 | [1][9] |

Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to propyl) |

| ~ 7.05 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to allyl) |

| ~ 5.95 | m | 1H | -CH₂-CH =CH₂ |

| ~ 5.10 | m | 2H | -CH=CH₂ |

| ~ 3.35 | d, J ≈ 7 Hz | 2H | Ar-CH₂ -CH= |

| ~ 2.55 | t, J ≈ 7.5 Hz | 2H | Ar-CH₂ -CH₂-CH₃ |

| ~ 1.60 | sextet | 2H | -CH₂-CH₂ -CH₃ |

| ~ 0.90 | t, J ≈ 7.5 Hz | 3H | -CH₂-CH₂-CH₃ |

Note: Spectra should be recorded in CDCl₃. Chemical shifts are approximate and may vary slightly.

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 141.0 | Ar-C (quaternary, attached to propyl) |

| ~ 138.0 | Ar-C (quaternary, attached to allyl) |

| ~ 137.5 | -C H=CH₂ |

| ~ 128.5 | Ar-C H |

| ~ 128.3 | Ar-C H |

| ~ 115.5 | -CH=C H₂ |

| ~ 40.0 | Ar-C H₂-CH= |

| ~ 38.0 | Ar-C H₂-CH₂- |

| ~ 24.5 | -C H₂-CH₃ |

| ~ 14.0 | -C H₃ |

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3075 | C-H Stretch | =C-H (alkene) |

| 3020 | C-H Stretch | =C-H (aromatic) |

| 2955, 2870 | C-H Stretch | -C-H (aliphatic) |

| 1640 | C=C Stretch | Alkene |

| 1610, 1510 | C=C Stretch | Aromatic Ring |

| 995, 910 | C-H Bend (out-of-plane) | -CH=CH₂ (vinyl) |

| 820 | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

| m/z Value | Interpretation |

| 160 | [M]⁺ (Molecular Ion) |

| 117 | [M - C₃H₇]⁺ (Loss of propyl group, benzylic cleavage) |

| 91 | [C₇H₇]⁺ (Tropylium ion, common for alkylbenzenes) |

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of 3-(4-n-Propylphenyl)-1-propene via a Grignard coupling reaction. The causality behind each experimental step, from the necessity of anhydrous conditions to the logic of the work-up procedure, has been explained to ensure a deep understanding of the protocol. The provided characterization data establishes a benchmark for confirming the successful synthesis and purity of the target compound. This self-validating system of synthesis and characterization provides researchers with a high degree of confidence in producing this versatile chemical intermediate for further scientific exploration.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24721925, 3-(4-n-Propylphenyl)-1-propene. PubChem. [Link]

-

Master Organic Chemistry (2018). Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]

-

Chad's Prep (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]

-

Wikipedia (2023). Wittig reaction. Wikipedia. [Link]

-

Science of Synthesis (2005). Knowledge Updates 2005/1: Allylic Grignard Reagents. Thieme. [Link]

-

Chemistry LibreTexts (2023). The Wittig Reaction. Chemistry LibreTexts. [Link]

-

National Toxicology Program (1999). Nomination Background: Estragole. National Institutes of Health. [Link]

-

Master Organic Chemistry (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Organic Syntheses (1984). 6-Chloro-1-hexene from 1-bromo-3-chloropropane and allylmagnesium bromide. Organic Syntheses. [Link]

-

Organic Chemistry Portal (2019). Wittig Reaction. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PubMed Central. [Link]

-

National Institute of Standards and Technology (2023). 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-. NIST WebBook. [Link]

-

National Institute of Standards and Technology (2023). Estragole. NIST WebBook. [Link]

Sources

- 1. 3-(4-n-Propylphenyl)-1-propene | C12H16 | CID 24721925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Estragole [webbook.nist.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 62826-25-9|3-(4-n-Propylphenyl)-1-propene|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Solubility Profile of 3-(4-n-Propylphenyl)-1-propene

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-(4-n-propylphenyl)-1-propene (also known as 1-allyl-4-propyl-benzene). Due to a lack of publicly available experimental solubility data for this specific compound, this document establishes a predicted solubility profile based on fundamental chemical principles and comparative analysis of structurally analogous molecules. Furthermore, it furnishes a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This guide is intended to equip researchers and formulation scientists with the foundational knowledge and practical tools necessary to effectively work with this compound in various solvent systems.

Introduction and Molecular Overview

3-(4-n-Propylphenyl)-1-propene is an aromatic hydrocarbon with the molecular formula C₁₂H₁₆ and a molecular weight of 160.25 g/mol .[1] Its structure consists of a benzene ring substituted with both an n-propyl group and an allyl (prop-2-enyl) group at the para (1,4) positions.

The physical and chemical behavior of a compound, particularly its solubility, is a critical parameter in a vast range of scientific and industrial applications. For professionals in drug development, materials science, and synthetic chemistry, understanding how a molecule like 3-(4-n-propylphenyl)-1-propene interacts with various solvents is essential for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, influencing reaction rates and yields.

-

Purification Processes: Designing effective crystallization, extraction, and chromatographic methods.

-

Formulation Development: Creating stable, homogeneous liquid formulations for delivery or application.

-

Toxicology and Environmental Fate: Predicting the compound's distribution and persistence in biological and environmental systems.

This guide will first explore the theoretical underpinnings of this compound's solubility, then present a predicted solubility profile, and finally, detail a robust experimental method for its empirical determination.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[2][3] This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute will dissolve in a solvent if the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

Molecular Structure Analysis of 3-(4-n-Propylphenyl)-1-propene:

-

Non-polar Character: The molecule is dominated by non-polar covalent bonds (C-C and C-H). The benzene ring and the two alkyl side chains (propyl and allyl) are composed entirely of carbon and hydrogen, making the molecule fundamentally hydrophobic (water-hating).[4]

-

Intermolecular Forces: The primary intermolecular forces it can engage in are weak van der Waals forces (specifically, London dispersion forces). It lacks the capacity for strong hydrogen bonding as it has no hydrogen bond donor or acceptor sites (like -OH or -NH groups).

-

Polarity: With a topological polar surface area of 0 Ų, the molecule is classified as non-polar.[1]

Based on this structural analysis, it is predicted that 3-(4-n-propylphenyl)-1-propene will be most soluble in non-polar organic solvents and will exhibit very low solubility in highly polar solvents like water.

Predicted Solubility Profile

In the absence of direct experimental data, the solubility of 3-(4-n-propylphenyl)-1-propene can be reliably predicted by examining the known solubility of structurally similar alkylbenzenes such as toluene, propylbenzene, and allylbenzene. These compounds share the same fundamental non-polar, aromatic hydrocarbon characteristics.

-

Propylbenzene (C₉H₁₂): Miscible with alcohol, ether, acetone, and benzene; very slightly soluble in water.[5][6]

-

Allylbenzene (C₉H₁₀): Soluble in nonpolar organic solvents like hexane and toluene; soluble in ethanol, ether, and benzene; demonstrates very low solubility in water.[1][7][8][9]

-

Toluene (C₇H₈): Miscible with ethanol, benzene, diethyl ether, and acetone; very low solubility in water.[10][11][12][13]

Based on these analogs, the following solubility profile for 3-(4-n-propylphenyl)-1-propene is predicted at ambient temperature (~25 °C).

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar Aliphatic | Miscible / Very Soluble | "Like dissolves like"; strong van der Waals interactions between solute and solvent.[1][2] |

| Toluene | Non-polar Aromatic | Miscible / Very Soluble | Structurally very similar to the solute, ensuring favorable intermolecular interactions.[14] |

| Diethyl Ether | Slightly Polar | Miscible / Very Soluble | The large non-polar alkyl groups of the ether dominate its solvent character.[8][13] |

| Acetone | Polar Aprotic | Soluble / Miscible | While polar, acetone has significant non-polar character and is a good solvent for many alkylbenzenes.[5][6] |

| Ethanol | Polar Protic | Soluble | The ethyl chain of ethanol provides enough non-polar character to dissolve the solute.[8][12] |

| Methanol | Polar Protic | Moderately Soluble | More polar than ethanol; solubility is expected to be lower. |

| Water | Polar Protic | Insoluble / Very Low | The high polarity and strong hydrogen bonding network of water cannot effectively solvate the non-polar solute.[1][4] |

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical fact, a rigorous experimental protocol is required. The Shake-Flask Method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[3] It is a robust and reliable method cited by regulatory bodies like the U.S. EPA.

Principle

An excess amount of the solid or liquid solute, 3-(4-n-propylphenyl)-1-propene, is added to a specific volume of the chosen solvent. The mixture is then agitated at a constant temperature for an extended period, allowing it to reach thermodynamic equilibrium. At equilibrium, the solvent is saturated with the solute. The concentration of the solute in the saturated solution is then measured using a suitable analytical technique, which represents the solubility of the compound in that solvent at that temperature.

Detailed Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of 3-(4-n-propylphenyl)-1-propene to a series of glass vials or flasks, one for each solvent to be tested. "Excess" means enough solute is added so that a solid or separate liquid phase remains visible after equilibrium is reached.

-

Accurately pipette a known volume of the desired organic solvent into each corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature orbital shaker or water bath. A standard temperature for solubility studies is 25 °C.

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[4][15] The system is considered at equilibrium when the concentration of the solute in the liquid phase does not change over successive measurements (e.g., at 24h, 36h, and 48h).

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature until the undissolved solute has settled.

-

To separate the saturated solution from the excess solute, withdraw an aliquot of the clear supernatant. This is typically done using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE filter) to ensure no solid particulates are transferred.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of 3-(4-n-propylphenyl)-1-propene in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

-

Prepare a calibration curve using standards of known concentrations of 3-(4-n-propylphenyl)-1-propene to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

Several factors can influence the solubility of 3-(4-n-propylphenyl)-1-propene. Understanding these allows for the manipulation of conditions to achieve desired outcomes.

-

Solvent Polarity: As detailed above, this is the most critical factor. Non-polar solvents will be the most effective.

-

Temperature: For most solid and liquid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and adding heat (energy) to the system helps overcome the solute-solute and solvent-solvent interactions. However, this relationship must be determined experimentally for each solute-solvent system.

-

Pressure: For liquid and solid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions.

-

Presence of Impurities: Impurities in either the solute or the solvent can alter the measured solubility.

Logical Relationship Diagram

Caption: Key Factors Influencing the Solubility of the Target Compound.

Conclusion

While experimental data for 3-(4-n-propylphenyl)-1-propene is not currently available in the public domain, a robust and scientifically sound solubility profile can be predicted based on its molecular structure and the known properties of its chemical analogs. The compound is expected to be highly soluble in non-polar organic solvents and poorly soluble in polar solvents. This guide provides both the theoretical framework for understanding this behavior and a detailed, practical protocol for its empirical determination using the shake-flask method. This information serves as a critical starting point for any researcher or developer intending to use this compound in a liquid phase.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24721925, 3-(4-n-Propylphenyl)-1-propene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7668, Propylbenzene. Retrieved from [Link].

-

Rowan University (n.d.). Predicting Solubility. Rowan Scientific. Retrieved from [Link].

-

Wikipedia (2024). Toluene. Retrieved from [Link].

-

Rowan University (2025). The Evolution of Solubility Prediction Methods. Rowan Scientific. Retrieved from [Link].

-

Grokipedia (n.d.). Allylbenzene. Retrieved from [Link].

-

BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1140, Toluene. Retrieved from [Link].

-

Solubility of Things (n.d.). Allylbenzene. Retrieved from [Link].

-

Baetro (2025). Toluene (108-88-3): Solvent, Benzene, & Occupational Safety. Retrieved from [Link].

-

Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link].

-

YouTube (2024). Chemistry Unit 7 - Notes 7: Predicting Polarity Using Solubility EDUCATIONAL. Retrieved from [Link].

-

Solubility of Things (n.d.). Toluene. Retrieved from [Link].

-

ChemBK (n.d.). allylbenzene. Retrieved from [Link].

-

Solubility of Things (n.d.). Benzene. Retrieved from [Link].

-

Chemistry LibreTexts (2019). 4.4: Solubility. Retrieved from [Link].

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Predicting Solubility | Rowan [rowansci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-PROPYLBENZENE CAS#: 103-65-1 [m.chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. guidechem.com [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. Toluene - Wikipedia [en.wikipedia.org]

- 11. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. baetro-machining.com [baetro-machining.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Thermochemical Properties of 1-allyl-4-propyl-benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 1-allyl-4-propyl-benzene, a substituted aromatic hydrocarbon of interest in various fields, including drug development and materials science. In the absence of extensive experimental data for this specific compound, this guide focuses on robust predictive methods and established experimental protocols to empower researchers to accurately characterize its energetic landscape. We delve into the theoretical underpinnings and practical applications of group contribution methods, high-level quantum chemical calculations, and state-of-the-art calorimetric and vapor pressure measurement techniques. By presenting detailed procedural outlines, explaining the causality behind experimental choices, and offering insights into data analysis, this document serves as a self-validating system for the comprehensive thermochemical analysis of 1-allyl-4-propyl-benzene and related organic molecules.

Introduction: The Significance of Thermochemical Data

The thermochemical properties of a molecule, such as its enthalpy of formation, enthalpy of combustion, enthalpy of vaporization, and heat capacity, are fundamental to understanding its stability, reactivity, and phase behavior. For researchers, scientists, and professionals in drug development, this information is critical for a multitude of applications, including:

-

Reaction Energetics and Feasibility: Predicting the heat released or absorbed during chemical reactions is crucial for process safety, optimization, and scale-up.

-

Polymorph Stability: In the pharmaceutical industry, different crystalline forms (polymorphs) of a drug can have varying solubilities and bioavailabilities. Thermochemical data helps in identifying the most stable and effective form.

-

Vapor Pressure and Formulation: Understanding a compound's volatility is essential for designing appropriate formulations, predicting shelf-life, and ensuring accurate dosage.

-

Computational Modeling: Accurate thermochemical data is vital for the parameterization and validation of computational models used in drug design and materials science.

1-allyl-4-propyl-benzene, with its combination of an aromatic ring and both saturated and unsaturated alkyl side chains, presents an interesting case for thermochemical analysis. This guide will equip researchers with the necessary tools to either predict or experimentally determine its key thermochemical parameters.

Predictive Methodologies: Estimating Thermochemical Properties

In the absence of direct experimental data, several computational methods can provide reliable estimates of thermochemical properties. These methods range from rapid, group-contribution-based approaches to more computationally intensive but highly accurate quantum chemical calculations.

Group Contribution Methods

Group contribution methods are founded on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups.[1][2] These methods are computationally inexpensive and offer a quick assessment of thermochemical values.

The Joback method is a widely used group-contribution scheme for the estimation of various thermophysical properties, including the ideal gas enthalpy of formation (ΔfH°gas), ideal gas heat capacity (Cp,gas), and normal boiling point, which can be used to estimate the enthalpy of vaporization.[3] The method involves dissecting the molecule into its constituent groups and summing their respective contributions.[4]

Molecular Structure Breakdown for 1-allyl-4-propyl-benzene:

The molecule can be broken down into the following Joback groups:

-

4 x =CH- (ring): Aromatic carbons bonded to hydrogen.

-

2 x =C< (ring): Aromatic carbons with a substituent.

-

1 x -CH2-: Methylene group in the propyl chain.

-

1 x -CH3: Methyl group in the propyl chain.

-

1 x -CH2- (allyl): Methylene group in the allyl chain.

-

1 x =CH- (allyl): Vinylic C-H group.

-

1 x =CH2 (allyl): Vinylic CH2 group.

Protocol for Joback Method Calculation:

-

Identify Groups: Deconstruct the molecular structure of 1-allyl-4-propyl-benzene into the appropriate Joback groups.

-

Retrieve Group Contributions: Obtain the specific contribution values for each group from established tables for ΔfH°gas and Cp,gas.

-

Sum Contributions: Calculate the total value by summing the contributions of all groups, accounting for the number of times each group appears in the molecule.

A web-based calculator is available for implementing the Joback Group Contribution method.[5]

The Benson group increment theory is a more refined group contribution method that considers the immediate chemical environment of each atom.[6] This approach generally provides more accurate estimations than the Joback method, particularly for complex molecules.[7]

Benson Groups for 1-allyl-4-propyl-benzene:

-

C-(H)2(C)(C=C): The methylene carbon in the allyl group.

-

C-(H)(C)(C=C)2: The methine carbon in the allyl group.

-

C-(H)2(C=C)2: The terminal methylene carbon in the allyl group.

-

C-(H)2(C)(Cb): The methylene carbon in the propyl group attached to the benzene ring.

-

C-(H)2(C)2: The central methylene carbon in the propyl group.

-

C-(H)3(C): The terminal methyl group in the propyl group.

-

Cb-(H)4(Cb)2: Four aromatic carbons bonded to hydrogen.

-

Cb-(C)2(Cb)2: Two aromatic carbons bonded to the alkyl and allyl groups.

Protocol for Benson Group Increment Calculation:

-

Identify Benson Groups: Break down the molecule into its constituent Benson groups, paying close attention to the bonding environment of each atom.

-

Find Group Additivity Values (GAVs): Consult comprehensive databases for the GAVs for the standard enthalpy of formation and heat capacity for each identified group. Recent studies have provided extensive and reliable GAVs for aromatic compounds.[8]

-

Apply Symmetry and Other Corrections: Account for molecular symmetry and any necessary ring strain or interaction corrections as specified by the Benson method.

-

Sum Values: Sum the GAVs and corrections to obtain the estimated thermochemical property.

High-Level Quantum Chemical Calculations

For higher accuracy, quantum chemistry composite methods offer a powerful alternative. These "thermochemical recipes" combine the results of several calculations to approximate a high level of theory and a complete basis set.[2]

Methods like Gaussian-3 (G3) and Complete Basis Set-QB3 (CBS-QB3) are well-established for their ability to predict enthalpies of formation with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[2][9] These methods are implemented in popular quantum chemistry software packages like Gaussian.

Protocol for High-Level Calculations:

-

Geometry Optimization: Perform an initial geometry optimization and frequency calculation at a lower level of theory (e.g., B3LYP/6-31G(d)).

-

Single-Point Energy Calculations: Execute a series of single-point energy calculations with increasingly larger basis sets and higher levels of theory as prescribed by the chosen composite method (e.g., G3 or CBS-QB3).

-

Extrapolation and Correction: The software automatically combines the results, extrapolates to the basis set limit, and applies empirical corrections to arrive at a final, accurate energy.

-

Enthalpy of Formation Calculation: The calculated total energy is then used in an isodesmic or atomization reaction scheme to determine the enthalpy of formation.

Experimental Determination of Thermochemical Properties

Experimental measurements provide the most accurate and definitive thermochemical data. This section outlines the key experimental techniques for determining the enthalpy of combustion, enthalpy of vaporization, and heat capacity.

Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is the heat released when one mole of a substance is completely burned in oxygen under standard conditions. Bomb calorimetry is the primary technique for this measurement.[3]

Protocol for Bomb Calorimetry:

-

Sample Preparation: A precisely weighed sample of 1-allyl-4-propyl-benzene (typically in a pellet or capsule) is placed in the sample holder of the bomb.

-

Assembly and Pressurization: A fuse wire is attached to the ignition circuit and placed in contact with the sample. The bomb is sealed and pressurized with pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's insulated vessel. The initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited, and the temperature of the water is monitored until it reaches a maximum and begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (determined by combusting a standard like benzoic acid) and the temperature change are used to calculate the heat of combustion.[10][11] Corrections are made for the heat of formation of nitric acid (from any nitrogen in the sample or air) and the heat of combustion of the fuse wire.

Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization is the energy required to transform one mole of a liquid into a gas at a given temperature and pressure. It can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[12] Several methods are available for measuring vapor pressure.[13]

Methods for Vapor Pressure Measurement:

-

Static Method: The sample is placed in a thermostatted, evacuated container, and the equilibrium vapor pressure is measured directly with a pressure transducer. This method is suitable for a wide range of pressures.

-

Dynamic (Transpiration) Method: An inert gas is passed over the sample at a known flow rate, and the amount of vaporized substance is determined. This is suitable for low vapor pressures.

-

Knudsen Effusion Method: The rate of mass loss of a sample effusing through a small orifice into a vacuum is measured. This method is ideal for very low vapor pressures.

Protocol for Vapor Pressure Measurement (Transpiration Method):

-

Sample Loading: A known amount of 1-allyl-4-propyl-benzene is placed in a thermostatted saturator.

-

Carrier Gas Flow: A precisely controlled flow of an inert gas (e.g., nitrogen or argon) is passed through the saturator.

-

Vapor Collection: The gas stream, now saturated with the vapor of the sample, is passed through a cold trap or an absorption tube to collect the vaporized compound.

-

Quantification: The amount of collected substance is determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).

-

Calculation: The vapor pressure is calculated from the amount of vaporized substance, the volume of the carrier gas, and the temperature.

-

Temperature Dependence: The experiment is repeated at several temperatures to determine the relationship between vapor pressure and temperature. The enthalpy of vaporization is then calculated from the slope of the ln(P) vs. 1/T plot.

Heat Capacity (Cp)

The heat capacity is the amount of heat required to raise the temperature of a substance by one degree. Differential Scanning Calorimetry (DSC) is a common and accurate method for measuring the heat capacity of liquids and solids.[14]

Protocol for Heat Capacity Measurement by DSC:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials.

-

Baseline Measurement: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain the baseline heat flow.

-

Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.

-

Sample Measurement: A known mass of 1-allyl-4-propyl-benzene is sealed in a sample pan and run through the identical temperature program.

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard, after subtracting the baseline.[15]

Data Summary and Comparison

Table 1: Estimated Thermochemical Properties of 1-allyl-4-propyl-benzene

| Property | Joback Method | Benson Method | G3/CBS-QB3 |

| ΔfH°gas (kJ/mol) | Value to be calculated | Value to be calculated | Value to be calculated |

| Cp,gas (J/mol·K) at 298.15 K | Value to be calculated | Value to be calculated | Value to be calculated |

| Normal Boiling Point (K) | Value to be calculated | - | - |

| ΔvapH° at Normal Boiling Point (kJ/mol) | Value to be calculated | - | - |

Table 2: Experimental Thermochemical Data for Related Compounds

| Compound | ΔfH°liquid (kJ/mol) | ΔcH°liquid (kJ/mol) | ΔvapH° (kJ/mol) | Cp,liquid (J/mol·K) | Reference |

| n-Propylbenzene | -38.4 ± 0.84 | -5218.24 ± 0.67 | 46.20 | 214.72 at 298.15 K | [16] |

| Allylbenzene | - | - | - | - | [5] |

Conclusion

This technical guide has outlined a comprehensive approach for the determination of the thermochemical properties of 1-allyl-4-propyl-benzene. By leveraging both predictive computational methods and established experimental techniques, researchers can obtain the critical data necessary for a wide range of scientific and industrial applications. The detailed protocols and underlying principles presented herein provide a robust framework for ensuring the accuracy and reliability of these thermochemical characterizations. The application of these methodologies will not only provide valuable data for 1-allyl-4-propyl-benzene but also serve as a template for the investigation of other novel organic compounds.

References

-

EgiChem. (n.d.). Properties Estimation with the Joback method. Retrieved from [Link]

-

Li, Y., et al. (2022). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. RSC Advances, 12(35), 22695-22707. [Link]

- Benson, S. W. (1976). Thermochemical Kinetics (2nd ed.). John Wiley & Sons.

- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.

-

Wikipedia contributors. (2023, December 1). Allylbenzene. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

Sá, L. A., et al. (2006). Saturated Heat Capacities of Some Linear and Branched Alkylbenzenes between (332 and 401) K. Journal of Chemical & Engineering Data, 51(4), 1332–1337. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, propyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Růžička, K., & Majer, V. (2008). Vapor Pressure of Organic Compounds. Measurement and Correlation. ICT Prague. [Link]

-

NIST. (n.d.). Bomb Calorimetry. Retrieved from [Link]

-

Curtiss, L. A., et al. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(1), 42-55. [Link]

-

Wikipedia contributors. (2024, January 10). Clausius–Clapeyron relation. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Allylbenzene. Retrieved from [Link]

- Domalski, E. S., & Hearing, E. D. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.

-

International Journal of Chemical Engineering and Applications. (2014). Boiling Point Estimation Program Especially for Aromatic Compounds Supplementing Joback Method. International Journal of Chemical Engineering and Applications, 5(2), 152-155. [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-propyl- (CAS 645-56-7). Retrieved from [Link]

-

Molecular Knowledge Systems. (n.d.). Boiling Point: Joback's Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituent Effects on the Benzene Ring. Determination of the Intramolecular Interactions of Substituents in tert -Alkyl-Substituted Catechols from Thermochemical Measurements. Retrieved from [Link]

-

Truman ChemLab. (n.d.). Bomb Calorimetry. Retrieved from [Link]

-

ACS Omega. (2022). Long Alkylene Spacers Promote Structural Ordering and Proton Transport in Phosphonic Acid–Based Polymer Electrolyte Membranes. ACS Omega, 7(4), 3465–3474. [Link]

-

Wikipedia contributors. (2023, October 29). Benson group increment theory. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

Scribd. (n.d.). Heat of Combustion in Aromatic Compounds. Retrieved from [Link]

-

Journal of Chemical Education. (2001). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 78(8), 1084. [Link]

-

ResearchGate. (n.d.). Vapor pressure and thermophysical properties of eugenol and (+)-carvone. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic property values of selected polycyclic aromatic hydrocarbons measured by differential scanning calorimetry. Retrieved from [Link]

-

Analytice. (2017, December 5). Laboratory analysis of safrole (CAS: 94-59-7). Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Propylphenol (FDB010569). Retrieved from [Link]

-

MDPI. (2022). Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations. Processes, 10(11), 2415. [Link]

-

Open Computing Facility. (2014, November 7). Bomb Calorimetry and Heat of Combustion. Retrieved from [Link]

-

Scribd. (n.d.). Heat of Combustion in Aromatic Compounds. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 12). Differential scanning calorimetry. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

Sources

- 1. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. homepages.gac.edu [homepages.gac.edu]

- 4. Boiling Point: Joback's Method [molecularknowledge.com]

- 5. Allylbenzene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Allylbenzene | C9H10 | CID 9309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]

- 14. EgiChem | Tools [egichem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ijpcbs.com [ijpcbs.com]

Laboratory synthesis protocol for 3-(4-n-Propylphenyl)-1-propene

An Application Note and Protocol for the Laboratory Synthesis of 3-(4-n-Propylphenyl)-1-propene

Authored by a Senior Application Scientist

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3-(4-n-propylphenyl)-1-propene, a valuable substituted aromatic alkene intermediate. The described method utilizes a robust and widely applicable organometallic pathway—the Grignard reaction—offering high yield and selectivity. The protocol outlines the preparation of a Grignard reagent from 4-bromo-n-propylbenzene and its subsequent coupling with an allyl halide. This guide is intended for researchers in organic chemistry, medicinal chemistry, and materials science, providing not only a step-by-step procedure but also the underlying chemical principles, safety precautions, and methods for product characterization.

Introduction and Significance

3-(4-n-Propylphenyl)-1-propene, also known as 1-allyl-4-propyl-benzene, is a chemical intermediate whose structural motif is pertinent in the synthesis of more complex molecules.[1] Its substituted phenyl ring combined with a terminal alkene functionality makes it a versatile substrate for various organic transformations, including polymerization, metathesis, and functional group elaborations relevant to drug development and materials science.

The synthesis of such aryl-alkene structures can be approached through several established carbon-carbon bond-forming strategies. While methods like the Wittig reaction, which couples an aldehyde with a phosphorus ylide, or the Palladium-catalyzed Heck coupling, which joins an aryl halide with an alkene, are viable alternatives, the Grignard reaction remains a cornerstone of synthetic chemistry for its reliability and efficiency in constructing sp³-sp² carbon bonds.[2][3][4][5][6] This protocol focuses on the Grignard pathway due to the accessibility of starting materials and the straightforward nature of the reaction sequence. The core of this synthesis involves the nucleophilic attack of a custom-prepared aryl Grignard reagent on an electrophilic allyl source.

Reaction Scheme and Mechanism

The synthesis is accomplished in two primary stages, executed as a one-pot procedure:

-

Formation of the Grignard Reagent: 4-Bromo-n-propylbenzene reacts with magnesium metal in an anhydrous ether solvent to form 4-n-propylphenylmagnesium bromide.

-

Nucleophilic Substitution: The newly formed Grignard reagent acts as a potent nucleophile, attacking allyl bromide in an Sₙ2-like fashion to displace the bromide and form the target molecule, 3-(4-n-propylphenyl)-1-propene.

Overall Reaction:

The mechanism is initiated by the oxidative insertion of magnesium into the carbon-bromine bond of 4-bromo-n-propylbenzene. This step requires an anhydrous environment as Grignard reagents are highly reactive towards protic solvents.[7] The resulting organomagnesium halide is a powerful carbon nucleophile that readily couples with the electrophilic allyl bromide to form the desired product.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| Magnesium Turnings | Mg | 24.31 | 0.73 g | 30.0 | Must be dry. |

| 4-Bromo-n-propylbenzene | C₉H₁₁Br | 199.09 | 5.0 g | 25.1 | Starting material. |

| Allyl Bromide | C₃H₅Br | 120.98 | 3.34 g (2.4 mL) | 27.6 | Reagent, handle with care (lachrymator). |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Solvent, extremely flammable. |

| Iodine | I₂ | 253.81 | 1 crystal | - | For initiating the Grignard reaction. |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | For quenching the reaction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and drying tube (filled with CaCl₂)

-

Dropping funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert atmosphere setup (Nitrogen or Argon gas)

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

NMR tubes, IR plates, and GC-MS vials for analysis

Detailed Experimental Protocol

Step 1: Preparation of the Grignard Reagent

-

Apparatus Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere of nitrogen or argon. This anhydrous condition is critical for the success of the reaction.[8]

-

Initiation: Place the magnesium turnings (0.73 g, 30.0 mmol) in the flask. Add a single crystal of iodine to etch the surface of the magnesium, which facilitates the reaction initiation.

-

Reagent Addition: In the dropping funnel, prepare a solution of 4-bromo-n-propylbenzene (5.0 g, 25.1 mmol) in 40 mL of anhydrous diethyl ether.

-

Reaction Start: Add approximately 5 mL of the bromide solution from the dropping funnel to the magnesium turnings. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gently warm the flask with a heat gun or water bath.

-

Completion of Addition: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Vigorous stirring is essential.

-

Reflux: After the addition is complete, gently heat the mixture to maintain a steady reflux for 45-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear as a dark gray or brownish suspension.

Step 2: Coupling with Allyl Bromide

-

Cooling: After the reflux period, cool the flask containing the Grignard reagent to 0 °C using an ice-water bath.

-

Allyl Bromide Addition: Prepare a solution of allyl bromide (2.4 mL, 27.6 mmol) in 20 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cold, stirring Grignard reagent over 30 minutes. This slow addition is necessary to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Extraction

-

Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This will result in the formation of a white precipitate (magnesium salts).

-

Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add an additional 50 mL of diethyl ether. Shake the funnel vigorously, venting frequently. Allow the layers to separate.[9]

-

Layer Separation: Drain the lower aqueous layer and collect the upper organic (ether) layer.

-

Washing: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of saturated brine solution to remove any remaining inorganic impurities.[8]

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Swirl the flask occasionally for about 15-20 minutes.

Step 4: Purification and Isolation

-

Solvent Removal: Decant or filter the dried organic solution to remove the sodium sulfate. Concentrate the solution using a rotary evaporator to remove the diethyl ether, yielding the crude product as an oil.

-

Column Chromatography: Purify the crude oil via flash column chromatography on silica gel.

-

Eluent: Start with pure hexanes or petroleum ether.

-

Procedure: Load the crude product onto the column and elute with the nonpolar solvent. The desired product, being a hydrocarbon, will elute relatively quickly. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(4-n-propylphenyl)-1-propene as a colorless oil. Determine the final yield.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-(4-n-Propylphenyl)-1-propene.

Product Characterization

The identity and purity of the synthesized 3-(4-n-propylphenyl)-1-propene should be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton NMR): The spectrum should exhibit characteristic signals for the propyl group (a triplet and a sextet), the aromatic protons (two doublets), and the allyl group (a doublet, a multiplet, and another multiplet for the terminal vinyl protons).[10] The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon NMR): The spectrum will show distinct peaks for the aliphatic carbons of the propyl and allyl groups, as well as the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the product, which is 160.25.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C-H stretching of the aromatic ring (~3050-3000 cm⁻¹), aliphatic C-H stretching (~2960-2850 cm⁻¹), and a key C=C stretching vibration for the alkene group (~1640 cm⁻¹).[9]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps of this synthesis must be performed in a well-ventilated fume hood.

-

Flammability: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity.[11][12]

-

Reagent Hazards:

-

Grignard reagents are highly reactive with water and protic solvents and can ignite spontaneously. Handle under an inert atmosphere.

-

Allyl bromide is a lachrymator and is toxic. Avoid inhalation and skin contact.

-

4-Bromo-n-propylbenzene can cause skin and eye irritation.[13]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual reactive reagents before disposal.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24721925, 3-(4-n-Propylphenyl)-1-propene. Retrieved from [Link].

-

McKenna, M., & Lamberty, R. (2019). Ibuprofen Synthesis. Synaptic. Central College. Retrieved from [Link].

-

Zhang, Z., et al. (2010). Synthesis of n-propylbenzene. ResearchGate. Retrieved from [Link].

- Google Patents. (n.d.). Method for synthesizing n-propylbenzene through Grignard reagent method.

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene C3H6. Retrieved from [Link].

-

Mphahlele, M. J., et al. (2018). Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. PubMed Central. Retrieved from [Link].

- Google Patents. (n.d.). A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide...

-

Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Course Handout. Retrieved from [Link].

-

University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link].

-

Hardacre, C., et al. (2005). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Green Chemistry. Retrieved from [Link].

-

ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate... Retrieved from [Link].

-

ResearchGate. (n.d.). Sonogashira Reactions with Propyne... Retrieved from [Link].

- Google Patents. (n.d.). Method for purification of ibuprofen comprising mixtures.

-

Katahira, R., et al. (2019). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. ResearchGate. Retrieved from [Link].

-

Airgas. (2025). Safety Data Sheet - Propylene. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link].

-

University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link].

-

Barnard College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link].

-

Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene. Retrieved from [Link].

-

SK Materials. (2022). Material Safety Data Sheet Propylene. Retrieved from [Link].

-

Barlow, J. (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Odinity. Retrieved from [Link].

-

Kovaříková, P., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen... PubMed. Retrieved from [Link].

-

Sharma, S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides... National Institutes of Health. Retrieved from [Link].

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link].

-

Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central. Retrieved from [Link].

-

National Institutes of Health. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives... Retrieved from [Link].

-

National Institutes of Health. (2023). Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. Retrieved from [Link].

-

Snead, D. R., & Jamison, T. F. (2015). A Three-Minute Synthesis and Purification of Ibuprofen... ResearchGate. Retrieved from [Link].

Sources

- 1. 3-(4-n-Propylphenyl)-1-propene | C12H16 | CID 24721925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cerritos.edu [cerritos.edu]

- 8. researchgate.net [researchgate.net]

- 9. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 10. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. airgas.com [airgas.com]

- 12. htpchem.com [htpchem.com]

- 13. fishersci.com [fishersci.com]

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 3-(4-n-Propylphenyl)-1-propene

**Abstract

This document provides detailed analytical protocols for the identification and quantification of 3-(4-n-Propylphenyl)-1-propene, a substituted alkylbenzene. Given its non-polar, volatile nature, two primary orthogonal techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, quality control analysts, and drug development professionals requiring robust and validated methods for this analyte. We delve into the causality behind methodological choices, from phase selection to ionization techniques, to provide a comprehensive and scientifically grounded approach.

Introduction to 3-(4-n-Propylphenyl)-1-propene

3-(4-n-Propylphenyl)-1-propene (CAS: 62826-25-9) is an aromatic hydrocarbon with the molecular formula C₁₂H₁₆ and a molecular weight of 160.25 g/mol [1]. Its structure consists of a benzene ring substituted with both a propyl and an allyl (prop-2-en-1-yl) group. As an alkylbenzene, it is a non-polar and hydrophobic compound, properties that are central to the design of appropriate analytical methods. Accurate and precise quantification of this compound is critical in various fields, including chemical synthesis, where it may be a starting material or impurity, and in environmental analysis as a potential organic pollutant. This application note details two validated methods that offer complementary strengths for its analysis.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Scientific Rationale

Reversed-phase HPLC is the premier technique for separating non-polar organic molecules.[2][3][4] The fundamental principle relies on the hydrophobic interactions between the analyte and the stationary phase. For a non-polar compound like 3-(4-n-Propylphenyl)-1-propene, a non-polar stationary phase, such as octadecylsilane (C18), provides a surface to which the analyte can adsorb. A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile, is then used for elution.[4][5] Molecules are separated based on their relative hydrophobicity; more non-polar compounds (like our target analyte) interact more strongly with the C18 stationary phase and are retained longer, leading to higher retention times.[4]

The choice of a C18 column is deliberate; its long alkyl chains offer a high degree of hydrophobicity, ensuring sufficient retention and resolution from more polar impurities. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent miscibility with water, allowing for sensitive detection and stable gradients. Detection is achieved using a UV-Vis Diode Array Detector (DAD), leveraging the chromophore of the benzene ring, which exhibits strong absorbance in the low UV range.

Detailed Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

-

3-(4-n-Propylphenyl)-1-propene reference standard: (≥98% purity)

-

Acetonitrile (ACN): HPLC grade or higher

-

Water: Deionized, 18.2 MΩ·cm resistivity

-

Methanol: HPLC grade (for sample preparation)

-

Sample Vials: 2 mL amber glass vials with PTFE septa

2.2.2. Standard and Sample Preparation

-

Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock standard with the mobile phase.

-

Sample Preparation: Dissolve the sample matrix in methanol to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm PTFE syringe filter into a sample vial to remove particulates.[6]

2.2.3. Instrumental Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (75:25, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 220 nm |

| Run Time | 10 minutes |

2.2.4. System Suitability and Validation The analytical method should be validated according to established guidelines to ensure reliability.[7][8]

-

Specificity: Analyze a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.

-

Linearity: A calibration curve should be constructed with at least five concentration levels. The correlation coefficient (r²) should be ≥0.999.

-

Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be assessed. The relative standard deviation (%RSD) should be ≤2%.

-

Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries should be within 98-102%.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

HPLC Workflow Diagram

Sources

- 1. 3-(4-n-Propylphenyl)-1-propene | C12H16 | CID 24721925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jordilabs.com [jordilabs.com]

- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 4. waters.com [waters.com]

- 5. mdpi.com [mdpi.com]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. primescholars.com [primescholars.com]

- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

The Versatility of 3-(4-n-Propylphenyl)-1-propene: A Strategic Building Block in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Unique Phenylpropanoid

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(4-n-Propylphenyl)-1-propene, a substituted allylbenzene, has emerged as a versatile and highly valuable scaffold for chemists in the fields of drug discovery, materials science, and fragrance development. Its structure, featuring a terminal alkene and a para-substituted aromatic ring, offers two distinct and readily functionalizable handles. This dual reactivity allows for a diverse array of chemical transformations, making it a key intermediate in the synthesis of a wide range of target molecules, from bioactive natural products to novel polymers.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of 3-(4-n-Propylphenyl)-1-propene. We will delve into its utility in key organic reactions, providing detailed protocols and mechanistic insights to empower you to effectively harness the synthetic potential of this remarkable building block.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ | [1] |

| Molecular Weight | 160.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) | General chemical knowledge |

| CAS Number | 62826-25-9 | [1] |

Safety and Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 3-(4-n-Propylphenyl)-1-propene. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Accessibility: Crafting the Building Block

The utility of a building block is intrinsically linked to its accessibility. 3-(4-n-Propylphenyl)-1-propene can be synthesized through several established synthetic routes, allowing for its preparation in laboratory and industrial settings.

Protocol 1: Grignard Reaction followed by Allylation

This classic approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with an allyl electrophile.

Workflow Diagram:

Caption: Grignard-based synthesis of the target molecule.

Step-by-Step Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.). Add a crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 4-bromo-n-propylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction.

-

Once the reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Allylation: Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of allyl bromide (1.1 eq.) in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 3-(4-n-Propylphenyl)-1-propene.

Causality of Choices: The use of anhydrous THF is critical to prevent the quenching of the highly reactive Grignard reagent.[2] Iodine is used as an initiator to activate the surface of the magnesium. The reaction is quenched with a mild acid like ammonium chloride to avoid potential side reactions with the product's double bond.

Protocol 2: Wittig Reaction

The Wittig reaction provides an alternative and powerful method for the formation of the terminal alkene.[3][4]

Workflow Diagram:

Caption: Wittig reaction for alkene synthesis.

Step-by-Step Protocol:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq.), dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Add a solution of 4-n-propylbenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel to isolate the desired product.

Causality of Choices: A strong, non-nucleophilic base like n-BuLi is required to deprotonate the phosphonium salt to form the reactive ylide.[5] The reaction is performed under anhydrous and inert conditions to prevent the decomposition of the base and the ylide.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The synthetic utility of 3-(4-n-Propylphenyl)-1-propene stems from the orthogonal reactivity of its terminal alkene and its aromatic ring. This allows for a wide range of selective transformations.

Transformations of the Alkene Moiety

The terminal double bond is a versatile functional group that can participate in a variety of addition and oxidation reactions.

The selective oxidation of the terminal alkene can provide valuable carbonyl compounds, which are themselves important synthetic intermediates.

Wacker-Tsuji Oxidation for Methyl Ketone Formation:

The Wacker-Tsuji oxidation is a reliable method for the conversion of terminal alkenes to methyl ketones.[6][7]

Reaction Scheme:

Protocol 3: Wacker-Tsuji Oxidation

-

To a round-bottom flask, add 3-(4-n-Propylphenyl)-1-propene (1.0 eq.), palladium(II) chloride (0.1 eq.), and copper(I) chloride (1.0 eq.).

-

Add a 7:1 mixture of dimethylformamide (DMF) and water.

-

Bubble air or oxygen through the reaction mixture and stir vigorously at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-n-Propylphenyl)propan-2-one.

Causality of Choices: A palladium catalyst is essential for this transformation. Copper(I) chloride is used as a co-catalyst to reoxidize the palladium(0) intermediate back to the active palladium(II) species, allowing the reaction to be catalytic in palladium.[8]

Hydroformylation, or the oxo process, introduces a formyl group and a hydrogen atom across the double bond, leading to the formation of aldehydes.[9]

Reaction Scheme:

Protocol 4: Rhodium-Catalyzed Hydroformylation

-

In a high-pressure autoclave, charge 3-(4-n-Propylphenyl)-1-propene (1.0 eq.), a rhodium catalyst such as Rh(acac)(CO)₂ (0.01 eq.), and a phosphine ligand (e.g., triphenylphosphine, 0.04 eq.) in an appropriate solvent like toluene.

-

Seal the autoclave, purge with nitrogen, and then pressurize with a 1:1 mixture of carbon monoxide and hydrogen (syngas) to the desired pressure (e.g., 20-50 bar).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

After cooling to room temperature, carefully vent the autoclave.

-